molecular formula C17H14N4OS B2394574 (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone CAS No. 1234867-69-6

(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Cat. No.: B2394574
CAS No.: 1234867-69-6
M. Wt: 322.39
InChI Key: CTFUDXSDYCUWLB-UHFFFAOYSA-N
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Description

(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic compound that features a combination of indole, pyrazine, and thiazole moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrazine and thiazole rings can be introduced through cyclization reactions involving appropriate precursors and catalysts .

Industrial Production Methods

Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazine and thiazole rings may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is unique due to its combination of three distinct heterocyclic moieties, which may confer a broad spectrum of biological activities and potential therapeutic applications .

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-11-8-12-4-2-3-5-15(12)21(11)17(22)14-10-23-16(20-14)13-9-18-6-7-19-13/h2-7,9-11H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFUDXSDYCUWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CSC(=N3)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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